molecular formula C8H7N3O B13119480 8-Methoxypyrido[3,4-b]pyrazine

8-Methoxypyrido[3,4-b]pyrazine

Cat. No.: B13119480
M. Wt: 161.16 g/mol
InChI Key: XGRWJXXHQBHDRA-UHFFFAOYSA-N
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Description

8-Methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxypyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrido[3,4-b]pyrazine-8-carboxylic acid.

    Reduction: Formation of 8-hydroxypyrido[3,4-b]pyrazine.

    Substitution: Formation of various substituted pyrido[3,4-b]pyrazine derivatives depending on the substituent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxypyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor suggests that it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of 8-Methoxypyrido[3,4-b]pyrazine: What sets this compound apart is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H7N3O/c1-12-7-5-9-4-6-8(7)11-3-2-10-6/h2-5H,1H3

InChI Key

XGRWJXXHQBHDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC=CN=C12

Origin of Product

United States

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